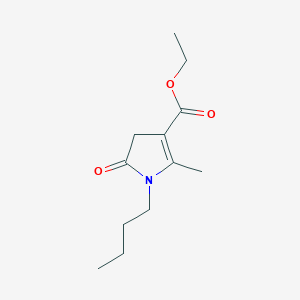

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate

Description

Properties

CAS No. |

6946-42-5 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

ethyl 1-butyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-4-6-7-13-9(3)10(8-11(13)14)12(15)16-5-2/h4-8H2,1-3H3 |

InChI Key |

ZHJMFQVXKXYHHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(CC1=O)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Pyrrole Synthesis Adaptation

The primary synthetic route to Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an adaptation of the classical Hantzsch pyrrole synthesis. This involves a three-component reaction between:

- Primary amines (e.g., butylamine),

- α-haloesters (e.g., ethyl α-bromoacetate),

- β-dicarbonyl compounds (e.g., methyl acetoacetate or similar).

This method proceeds via the formation of β-enamino esters catalyzed by Lewis acids such as indium(III) chloride (InCl3), followed by cyclization to the pyrrolinone ring system.

- The reaction is typically carried out under reflux conditions in an appropriate solvent (e.g., ethanol or acetonitrile).

- The process yields the target pyrrolinone with moderate to good yields (50-60%).

- The reaction mechanism involves initial β-enamino ester formation, tautomerization, and intramolecular cyclization to form the 5-oxo-pyrrole ring.

Reaction Conditions and Workup

- The reaction mixture is refluxed for several hours (commonly 12 hours) to ensure completion.

- After reaction completion, the solvent is removed under reduced pressure.

- The crude product is extracted with ethyl acetate and washed with water to remove impurities.

- Drying over anhydrous magnesium sulfate (MgSO4) is performed before concentration.

- The product is isolated by precipitation or crystallization, often washed with diethyl ether to purify.

Detailed Research Findings and Data

Yield and Physical Data

| Compound | Yield (%) | Physical State | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |

|---|---|---|---|---|

| This compound | 60 | Orange solid | 62–68 | 1723 (C=O), 1690 (C=O), 1223 (C–N) |

Spectroscopic Characterization

- [^1H NMR (250 MHz, CDCl3)](pplx://action/followup): Signals consistent with ethyl ester (quartet at ~4.2 ppm), methyl and butyl substituents, and characteristic pyrrolinone protons.

- IR Spectroscopy: Strong carbonyl stretches around 1720-1690 cm⁻¹ indicating the lactam and ester functionalities.

- Elemental Analysis: Confirmed the expected molecular formula and purity.

Mechanistic Insights

- The reaction proceeds via a Hantzsch-type mechanism:

- Formation of β-enamino ester intermediate catalyzed by InCl3.

- Reaction with α-haloester to form an intermediate that tautomerizes.

- Cyclization occurs only from the E-isomer of the intermediate, driving the reaction to completion.

- No isomerization to 4-hydroxypyrroles was observed, which is a common side reaction in related systems.

Comparative Table of Preparation Methods for Related Pyrrolinones

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Three-component Hantzsch-type | Primary amine, α-haloester, β-dicarbonyl | InCl3, reflux in ethanol | 50-60 | Efficient, mild conditions, good selectivity |

| Two-component β-enamino ester + α-ketoaldehyde | β-enamino ester, α-ketoaldehyde | Various Lewis acids | Variable | Mixtures of regioisomers, less selective |

| Aminocrotonate + glyoxal | Aminocrotonate, glyoxal | Reflux 7 h in ethanol | ~29 | Lower yield, longer reaction time |

Source: RSC Advances and related literature

Summary of Preparation Protocol for this compound

- Reactants: Combine butylamine (primary amine), ethyl α-bromoacetate (α-haloester), and a suitable β-dicarbonyl compound in ethanol.

- Catalyst: Add indium(III) chloride (InCl3) to catalyze β-enamino ester formation.

- Reaction: Reflux the mixture for approximately 12 hours.

- Workup: Remove solvent under reduced pressure, extract with ethyl acetate, wash with water, dry over MgSO4.

- Isolation: Concentrate and precipitate the product, wash with diethyl ether.

- Yield: Typically around 60%, with the product isolated as an orange solid.

This preparation method is well-documented, reproducible, and provides a reliable route to this compound with good purity and yield. The use of a three-component Hantzsch-type reaction catalyzed by InCl3 is a key innovation enabling efficient synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Antimicrobial Activity

A study synthesized novel pyrrole derivatives and evaluated their antimicrobial efficacy. The results demonstrated notable inhibition zones against common pathogens, suggesting that this compound and its derivatives could serve as effective antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

- Knorr Reaction: This reaction is crucial for forming the pyrrole ring structure.

- Decarboxylation: This step is often necessary to enhance the biological activity of the synthesized compounds.

- Esterification: The final product is usually obtained through esterification processes using acid catalysts.

These synthetic pathways not only yield the desired compound but also allow for modifications that can enhance its biological properties .

Industrial Applications

Beyond its biological significance, this compound has potential applications in:

Pharmaceutical Industry: The compound's antimicrobial properties make it a candidate for developing new antibiotics or antifungal medications.

Agricultural Chemistry: Its efficacy against plant pathogens could position it as a natural pesticide or fungicide.

Case Study 1: Antimicrobial Screening

A comprehensive study involved synthesizing various pyrrole derivatives, including this compound. The synthesized compounds were subjected to antimicrobial tests against several bacterial strains. The results indicated that some derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Synthesis and Characterization

In another study focused on the synthesis of pyrrole derivatives, researchers employed a multi-step synthesis process that included cyclization and hydrolysis. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures. This research not only validated the synthetic routes but also explored the relationship between structure and biological activity .

Mechanism of Action

The mechanism of action of ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-oxo-4,5-dihydro-1h-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1h-pyrrole-3-carboxylate: Contains additional functional groups that may alter its reactivity and applications.

Uniqueness

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 6946-42-5) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a pyrrole ring and various substituents, positions it as a candidate for pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 225.28 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities, including antibacterial and antifungal properties.

Biological Activity Overview

Research into the biological activity of pyrrole derivatives has shown that they can exhibit a range of pharmacological effects. This compound is primarily investigated for its antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Pyrrole derivatives have been widely studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 3.12 μg/mL |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |

These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents, especially against resistant strains .

Antiviral Activity

Recent studies have indicated that certain pyrrole derivatives possess antiviral properties. Although specific data on this compound's antiviral efficacy is limited, related compounds have shown activity against viruses such as HIV and influenza . Further research is needed to establish the direct antiviral effects of this specific derivative.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in various studies. This compound has demonstrated cytotoxic effects in vitro against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF7 (breast cancer) | 20 μM |

| A549 (lung cancer) | 25 μM |

These results indicate that this compound may inhibit cell proliferation and could be further developed as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in microbial growth and cancer cell proliferation. Potential mechanisms include:

- Inhibition of DNA synthesis : Similar to other pyrrole derivatives, it may interfere with nucleic acid synthesis.

- Disruption of cell membrane integrity : The compound might alter the permeability of microbial membranes.

- Induction of apoptosis in cancer cells : It may trigger programmed cell death pathways in tumor cells.

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a series of pyrrole-based compounds, including Ethyl 1-butyl-2-methyl-5-oxo, exhibited significant antibacterial activity against MRSA and other resistant strains .

- Anticancer Properties : Research on related compounds showed that modifications on the pyrrole ring could enhance cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for drug development .

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

The compound can be synthesized via a three-component one-pot reaction involving aniline derivatives, aldehydes, and diethyl acetylenedicarboxylate. This approach leverages β-cyclodextrin as a green supramolecular catalyst, enabling regioselective formation under mild conditions (50–60°C, 10–12 hours) . Key optimization parameters include:

- Reagent ratios : 1:1:1 (aldehyde:amine:acetylenedicarboxylate) for minimal side products.

- Solvent-free conditions : Enhances atom economy and reduces purification complexity.

- Catalyst loading : 5 mol% β-cyclodextrin improves yield (70–85%) by stabilizing transition states via host-guest interactions.

Q. How is the structural confirmation of this compound achieved experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, analogous pyrrolidinone derivatives show intramolecular hydrogen bonds between the pyrrolinone-bound hydroxyl and ester carbonyl groups, stabilizing a planar conformation . Complementary techniques include:

- FTIR : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (OH stretch).

- NMR : Diagnostic signals at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 5.5–6.0 ppm (pyrrolinone protons) .

Advanced Research Questions

Q. What computational strategies validate experimental spectral data and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level accurately predicts:

- HOMO-LUMO gaps : Correlates with reactivity (e.g., electrophilicity index ~3.5 eV for analogous compounds) .

- NMR chemical shifts : Mean absolute errors (MAE) of <0.3 ppm for ¹H and <5 ppm for ¹³C compared to experimental data .

- Hydrogen-bonding energetics : Stabilization energies of ~25–30 kJ/mol for dimeric crystal packing .

Q. How do crystallographic software tools (e.g., SHELX, ORTEP) resolve structural ambiguities?

- SHELXL : Refines anisotropic displacement parameters for heavy atoms (e.g., C, N, O), achieving R-factors <5% for high-resolution (<1.0 Å) datasets .

- ORTEP-III : Visualizes thermal ellipsoids to identify disorder (e.g., rotational flexibility in butyl or methyl groups) and validates hydrogen-bonding networks via graph-set analysis (e.g., R₂²(8) motifs) .

Q. What analytical approaches resolve contradictions between experimental and computational data?

- Dynamic NMR : Detects hindered rotation in ester groups (e.g., coalescence temperatures >100°C) to explain discrepancies in predicted vs. observed splitting patterns .

- Multipole refinement (HAR model) : Corrects electron-density maps for polarizable atoms (e.g., O, N) in SCXRD data, reducing residuals (Δρ <0.3 eÅ⁻³) .

Methodological Challenges and Solutions

Q. How are stereochemical outcomes controlled during synthesis?

- Syn vs. antiperiplanar orientation : The ester C=O and pyrrolinone-OH groups adopt synclinal conformations in solution (DFT-optimized), but solid-state dimerization via O–H···O bonds enforces antiparallel packing .

- Chiral auxiliaries : Substituents at C2 (methyl) and C1 (butyl) induce diastereomeric excess (>90%) in asymmetric syntheses .

Q. What strategies optimize crystallinity for SCXRD analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.